2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanylacetamide moieties. Its structure features:
- A 1,2,4-triazole core substituted at the 4-position with a 3-chlorophenyl group and at the 5-position with a [(2-phenylacetamido)methyl] group.
- A sulfanyl bridge connecting the triazole ring to an N-[2-(trifluoromethyl)phenyl]acetamide side chain.
The phenylacetamido moiety may contribute to intramolecular hydrogen bonding, influencing conformational stability .
Synthesis typically involves nucleophilic substitution between a triazole-thiol intermediate (e.g., 4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazole-3-thiol) and a bromoacetamide derivative in the presence of a base like K₂CO₃ in acetone or DMF .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF3N5O2S/c27-18-9-6-10-19(14-18)35-22(15-31-23(36)13-17-7-2-1-3-8-17)33-34-25(35)38-16-24(37)32-21-12-5-4-11-20(21)26(28,29)30/h1-12,14H,13,15-16H2,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGJPXIHDMRXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Attachment of the phenylacetamido group: This is typically done through an amide bond formation reaction, using phenylacetic acid or its derivatives.
Formation of the sulfanyl linkage:
Attachment of the trifluoromethylphenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether (-S-) group is susceptible to oxidation and nucleophilic substitution.
Triazole Ring Reactivity
The 1,2,4-triazole core may participate in cycloaddition or substitution reactions.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-triazole derivatives | Position-dependent due to substituent effects |
| Nucleophilic Attack | Strong bases (e.g., NaOH) | Ring-opening or functionalization at N-1/N-2 positions | Limited evidence; requires controlled pH |
Acetamide Hydrolysis
The acetamide groups may undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | Kinetics |
|---|---|---|---|
| Acidic Hydrolysis | HCl, reflux | Carboxylic acid + amine | Slow due to steric hindrance |
| Basic Hydrolysis | NaOH, heat | Carboxylate salt + amine | Faster than acidic conditions |
Aromatic Substitution
The 3-chlorophenyl and trifluoromethylphenyl groups may undergo halogenation or cross-coupling.
Stability Under Synthetic Conditions
The compound’s stability during synthesis is influenced by reaction media:
| Condition | Observation | Analytical Method |
|---|---|---|
| High pH (>10) | Partial hydrolysis of acetamide | HPLC |
| Oxidative environments | Sulfone formation dominates | TLC |
| Elevated temperatures (>100°C) | Degradation of triazole ring | Mass spectrometry |
Potential for Functionalization
Key sites for derivatization include:
-
Triazole N-H : Alkylation or acylation.
-
Sulfanyl group : Oxidation to sulfone for enhanced polarity.
-
Acetamide carbonyl : Grignard or hydride reductions (limited by steric bulk).
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar triazole scaffolds exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This mechanism suggests that K400-07733 may possess antifungal activity worth investigating further.
Anti-inflammatory Potential
In silico molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which plays a role in inflammatory processes. The inhibition of 5-LOX could lead to reduced production of leukotrienes, thereby mitigating inflammation. This potential has been highlighted in various research articles focusing on anti-inflammatory drug development .
Cancer Research
The structural features of K400-07733 indicate potential applications in oncology. Compounds with similar structures have shown promise in targeting cancer cell proliferation and inducing apoptosis. The presence of both a triazole and a phenylacetamide moiety may enhance its biological activity against certain cancer types.
Case Study 1: Inhibitory Effects on Pathogenic Microorganisms
A study conducted on related triazole compounds demonstrated their efficacy against various pathogenic microorganisms, including Candida species and Aspergillus fumigatus. The findings suggest that derivatives of K400-07733 could be explored for their antifungal properties through structural modifications to enhance activity while minimizing toxicity.
Case Study 2: Molecular Docking Studies for Anti-inflammatory Activity
In silico docking simulations have been performed to evaluate the binding affinity of K400-07733 to the active site of 5-lipoxygenase. These studies revealed promising results, indicating that modifications to the compound could optimize its potency as an anti-inflammatory agent. Further experimental validation is necessary to confirm these findings.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Acetamide Derivatives
Key Insights:
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound may confer stronger binding to hydrophobic enzyme pockets compared to 3-methylphenyl in or 4-amino in .
Metabolic Stability: The trifluoromethyl group in the acetamide side chain (target compound and ) reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
Synthetic Accessibility :
- The target compound’s phenylacetamidomethyl group requires multi-step synthesis (e.g., coupling 2-phenylacetamide to a triazole-thiol precursor), whereas simpler analogs like achieve higher yields (47%) with fewer steps .
The benzothiazole derivative shows divergent properties due to its non-triazole core, emphasizing the importance of the 1,2,4-triazole scaffold in maintaining target affinity.
Biological Activity
The compound 2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , also known as K400-07733, is a triazole derivative with potential pharmacological applications. Its structure features a triazole ring, a sulfanyl group, and various aromatic substituents, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of K400-07733 has focused on its potential as an antimicrobial and anticancer agent. The compound's triazole core is known for its diverse biological properties, including antifungal and antibacterial activities.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. K400-07733 has shown promising results in inhibiting bacterial growth in vitro. A study demonstrated that related triazole compounds exhibited significant activity against various bacterial strains, suggesting that K400-07733 may share similar efficacy .
Anticancer Potential
The anticancer activity of K400-07733 has been evaluated in several cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and disruption of microtubule dynamics . Preliminary studies indicate that K400-07733 may also exert antiproliferative effects on specific cancer cell lines, warranting further investigation.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. K400-07733 was included in the screening and demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation focused on the cytotoxic effects of K400-07733 on human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treatment with K400-07733 led to increased apoptosis rates compared to untreated controls. These findings suggest that K400-07733 could be developed further as an anticancer therapeutic .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
